7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound characterized by a spiro structure that incorporates both piperidine and quinazoline moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound's unique structure contributes to its classification as a spirocyclic derivative, which is often associated with enhanced biological activity.
The compound is cataloged under the Chemical Abstracts Service number 1355182-08-9, and its molecular formula is C13H16FN3O. It has been referenced in various scientific literature and databases, including PubChem and Chemsrc, indicating its relevance in ongoing research and development efforts in the field of medicinal chemistry .
7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one belongs to the class of spiro compounds, specifically those that contain both nitrogen-containing heterocycles. Its classification as a pharmaceutical intermediate highlights its importance in synthesizing biologically active molecules.
The synthesis of 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic reactions. Common methodologies include:
The synthetic route often requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features a spiro configuration where the piperidine and quinazoline rings are interconnected. The presence of a fluorine atom at the 7' position is significant for its biological activity.
CC1(C(=O)N2C=CC=C(C=N2)C(CN1)F)N
.7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one participates in various chemical reactions typical for spirocyclic compounds:
The reactivity of this compound can be influenced by the electronic effects introduced by the fluorine substituent, which may enhance or diminish nucleophilicity depending on the reaction conditions .
The mechanism of action for compounds like 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one often involves interaction with specific biological targets such as enzymes or receptors involved in cellular processes.
Research indicates that similar compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting these kinases, such compounds may induce cell cycle arrest in cancer cells, thereby exhibiting potential anticancer properties .
The compound is stable under normal conditions but may undergo hydrolysis or oxidation if exposed to strong acids or bases. Its solubility profile suggests moderate solubility in polar solvents due to the presence of nitrogen and oxygen atoms in its structure .
7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has potential applications in:
Spiroquinazolinones represent a distinctive class of saturated heterocyclic frameworks characterized by a shared quaternary carbon atom linking piperidine and quinazolinone ring systems. The compound 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS# 1351398-43-0) exemplifies this architectural motif, featuring a molecular formula of C₁₃H₁₆FN₃O and a molecular weight of 249.28 g/mol [3]. Its core structure contains two orthogonal rings constrained in three-dimensional space, conferring significant conformational rigidity compared to planar heterocycles. This stereochemical constraint profoundly influences target binding specificity, solubility profiles, and metabolic stability – attributes increasingly exploited in rational drug design [2] [5]. The scaffold’s synthetic versatility enables strategic decoration at multiple positions, with the 7'-fluoro and 1'-methyl modifications representing deliberate structural optimizations to enhance pharmacological properties.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1351398-43-0 | [3] |
Molecular Formula | C₁₃H₁₆FN₃O | [3] |
Molecular Weight | 249.28 g/mol | [3] |
SMILES Notation | CN1c2cc(F)ccc2C(=O)NC12CCNCC2 | [3] |
Parent Compound (Unmethylated) | 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (C₁₂H₁₄FN₃O; MW 235.26) | [1] [4] |
The strategic incorporation of fluorine at position 7' and a methyl group on the piperidine nitrogen (N-1') transforms the base spiroquinazolinone scaffold into a pharmacokinetically optimized entity. These modifications are not merely synthetic exercises but target-specific design choices addressing inherent limitations of earlier analogs:
Electronic and Steric Influence of 7'-Fluoro: Fluorine’s strong electron-withdrawing capacity significantly lowers the electron density of the quinazolinone ring system. This polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength at the carbonyl oxygen (C4=O) and nitrogen centers (N3). Consequently, binding affinity to targets reliant on polar interactions is markedly improved [5]. Critically, fluorine’s small atomic radius (van der Waals radius ~1.47 Å) allows sterically unobtrusive penetration into hydrophobic enzyme pockets inaccessible to larger halogens. This substitution also enhances passive membrane permeability by moderately increasing lipophilicity (cLogP increase ~0.5) while simultaneously improving metabolic stability through blockade of cytochrome P450-mediated oxidation at C7 and adjacent positions [2] [7].
Conformational Effects of 1'-N-Methylation: Methylation of the spirocyclic piperidine nitrogen (N-1') eliminates a potential hydrogen bond donor site. While seemingly counterintuitive for target binding, this modification strategically reduces desolvation penalties upon receptor binding and enhances central nervous system (CNS) penetration by reducing surface polarity [5]. More significantly, it introduces subtle steric constraints around the piperidine ring, favoring bioactive conformations where the piperidine adopts an equatorial chair configuration. This conformational bias was instrumental in improving selectivity (>50-fold) for target kinases over closely related isoforms in preclinical studies of analogous spirocyclic inhibitors [5] [10].
Table 2: Comparative Impact of Key Substituents on Scaffold Properties
Modification | Electronic Effect | Steric Effect | Pharmacological Outcome |
---|---|---|---|
7'-Fluoro | -I/-R effect; Withdraws electron density; Polarizes C=O bond | Minimal steric perturbation; Replaces H (radius ~1.20 Å) with F (radius ~1.47 Å) | ↑ Binding affinity via enhanced H-bonding; ↑ Metabolic stability; ↑ Lipophilicity/membrane permeability |
1'-N-Methyl | Eliminates H-bond donor capability; +I effect of methyl slightly raises piperidine N basicity | Restricts piperidine ring pucker; Blocks approach to piperidine lone pair | ↓ Desolvation penalty; ↑ CNS penetration; ↑ Conformational bias for selective binding |
The emergence of spirocyclic quinazolinones as privileged medicinal chemistry scaffolds reflects decades of iterative innovation in heterocyclic chemistry:
Early Generation Scaffolds (Pre-2010s): Initial exploration focused on unsubstituted spirocyclic frameworks like 1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one (CAS# 635713-68-7; C₁₂H₁₅N₃O; MW 217.27 g/mol) [9]. These prototypes demonstrated compelling biological activity but suffered from suboptimal physiochemical properties. Key limitations included poor aqueous solubility (intrinsic solubility <5 µg/mL for unsubstituted analogs), rapid hepatic clearance (t₁/₂ < 15 min in microsomes), and limited structural diversity for structure-activity relationship (SAR) exploration [6]. Despite these challenges, their potent enzyme inhibition validated the core architecture as a viable pharmacophore.
The Fluorination Era (~2015 Onward): Recognition of fluorine’s beneficial effects spurred systematic investigation of mono- and di-fluoroquinazolinones. The synthesis of 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS# 1355181-90-6; C₁₂H₁₄FN₃O; MW 235.26 g/mol) marked a pivotal advance [1] [4]. This analog demonstrated a 3-fold enhancement in metabolic stability in human liver microsomes compared to its non-fluorinated predecessor, attributed primarily to blockade of para-hydroxylation – the dominant metabolic pathway for quinazolinones [4] [7]. Crucially, fluorine’s orthosteric effects improved target engagement, increasing inhibitory potency against γ-secretase and kinase targets by up to an order of magnitude in select assays [5].
Alkylation and Beyond: N-Alkylation, particularly at the piperidine nitrogen (N-1'), emerged as the next evolutionary step. The introduction of the methyl group in 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one directly addressed solubility limitations of earlier fluorinated analogs. While increasing lipophilicity (calculated logP ~1.8 vs ~1.3 for unmethylated analog), N-methylation paradoxically enhanced solubility in biorelevant media (>100 µg/mL in FaSSIF) by disrupting crystal packing energy. This period also saw diversification into branched alkyl (e.g., 1'-(cyclopropylmethyl)-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one, CAS# 1422135-58-7) and acylated derivatives, expanding SAR landscapes for potency and ADME optimization [8] [10]. Contemporary research exploits this matured scaffold in targeted protein degraders and covalent inhibitors, leveraging its three-dimensional complexity and synthetic tractability [2] [5].
Table 3: Historical Milestones in Spirocyclic Quinazolinone Development
Time Period | Representative Compound | Key Structural Features | Primary Advancement |
---|---|---|---|
Pre-2010s | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one (CAS# 635713-68-7) | Unsubstituted core; High polarity; Planar quinazolinone | Proof-of-concept biological validation; Identification of core pharmacophore |
~2015 Onward | 7'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS# 1355181-90-6) | 7'-F substitution; Maintained H-bond donor (N1'-H) | ↑ Metabolic stability via blocked oxidation; ↑ Target affinity via electronic effects |
Contemporary | 7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS# 1351398-43-0) | 7'-F + 1'-N-CH₃; No N1'-H donor; Moderately ↑ lipophilicity | Optimized DMPK profile: ↑ Solubility; ↑ Permeability; ↑ Conformational selectivity |
Table 4: Structurally Related Spirocyclic Compounds in Medicinal Chemistry Research
Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | 1351398-43-0 | C₁₃H₁₆FN₃O | Reference Compound (7'-F, 1'-N-CH₃) |
7'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | 1355181-90-6 | C₁₂H₁₄FN₃O | Lacks 1'-N-methyl group |
1'-(Cyclopropylmethyl)-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one | 1422135-58-7 | C₁₇H₂₂N₂O | Quinolinone core; Cyclopropylmethyl on N1' |
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | 635713-68-7 | C₁₂H₁₅N₃O | Unsubstituted parent scaffold; No F or alkyl |
The trajectory of spiroquinazolinone optimization – from unsubstituted cores to fluorinated and alkylated derivatives – underscores a deliberate evolution toward three-dimensional complexity and enhanced drug-like properties. The 7'-fluoro-1'-methyl variant exemplifies this progress, integrating strategic modifications that collectively address the pharmacokinetic and pharmacodynamic limitations of earlier chemotypes while retaining the scaffold’s inherent target engagement versatility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: